![molecular formula C22H13FN2O2S2 B187875 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione CAS No. 5987-87-1](/img/structure/B187875.png)
2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione, also known as FMI, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. FMI has shown promising results in preclinical studies, and its mechanisms of action have been extensively investigated.
Mécanisme D'action
2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione inhibits the activity of a protein called PIM1, which is a serine/threonine kinase that is overexpressed in many types of cancer. PIM1 is involved in several cellular processes, including cell proliferation, survival, and differentiation. By inhibiting the activity of PIM1, 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione can disrupt these processes and induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione has been shown to have several biochemical and physiological effects. In addition to inhibiting the activity of PIM1, 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione has been shown to induce the expression of several genes that are involved in apoptosis and cell cycle arrest. 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione has also been shown to inhibit the activity of several proteins that are involved in angiogenesis, which is the process by which new blood vessels are formed. By inhibiting angiogenesis, 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione can disrupt the blood supply to tumors and inhibit their growth.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione has also been extensively studied, and its mechanisms of action are well understood. However, 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione has several limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its bioavailability. 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione also has poor pharmacokinetic properties, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate its potential use in other types of cancer, such as pancreatic and ovarian cancer. Additionally, future studies could focus on improving the pharmacokinetic properties of 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione to increase its effectiveness in vivo. Finally, future studies could investigate the potential use of 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione in other diseases, such as autoimmune diseases and inflammatory disorders.
Méthodes De Synthèse
The synthesis of 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione involves a multistep process, starting with the reaction of 4-fluorobenzyl bromide with thiourea to form 4-fluorobenzylthiourea. The resulting compound is then reacted with 2-bromo-1,3-benzothiazole to form 2-[(4-fluorophenyl)methylsulfanyl]-1,3-benzothiazole. The final step involves the reaction of 2-[(4-fluorophenyl)methylsulfanyl]-1,3-benzothiazole with isoindole-1,3-dione to form 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione.
Applications De Recherche Scientifique
2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells. In addition, 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione has been shown to inhibit the activity of several proteins that are involved in cancer progression, including AKT and ERK.
Propriétés
Numéro CAS |
5987-87-1 |
|---|---|
Nom du produit |
2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione |
Formule moléculaire |
C22H13FN2O2S2 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H13FN2O2S2/c23-14-7-5-13(6-8-14)12-28-22-24-18-10-9-15(11-19(18)29-22)25-20(26)16-3-1-2-4-17(16)21(25)27/h1-11H,12H2 |
Clé InChI |
OHQGMZAHHNDCPI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)SCC5=CC=C(C=C5)F |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)SCC5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



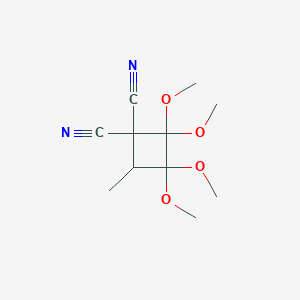
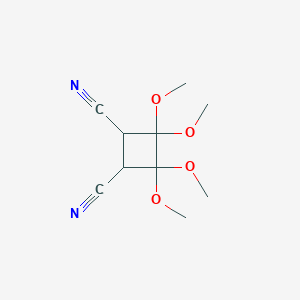
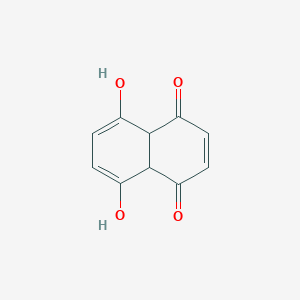
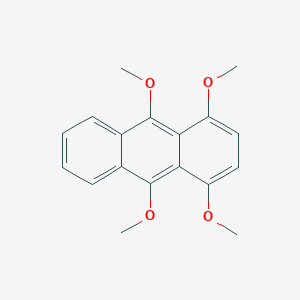

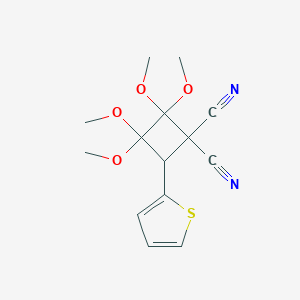
![3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile](/img/structure/B187802.png)
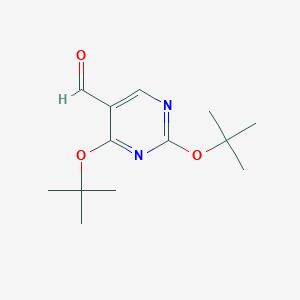
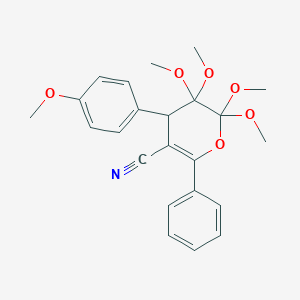
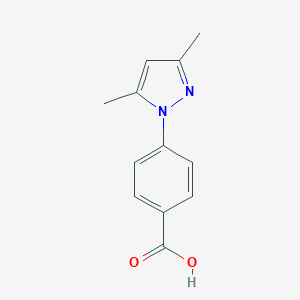
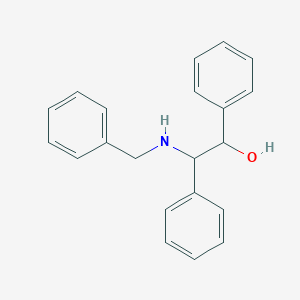
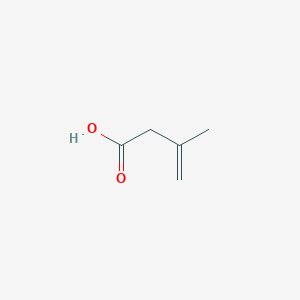

![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)